(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid
Description
Chemical Identity and Structural Features
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid (CAS 128796-39-4) is characterized by a phenyl ring substituted at the para position with a trifluoromethylsulfinyl (–S(O)CF₃) group and a boronic acid (–B(OH)₂) moiety. Its molecular formula, C₇H₆BF₃O₂S , reflects the integration of boron, fluorine, sulfur, and oxygen atoms, which collectively contribute to its distinctive electronic and steric properties.
Structural Attributes :
- Core Framework : A benzene ring serves as the central scaffold.
- Substituents :
- Trifluoromethylsulfinyl Group : The –S(O)CF₃ group introduces strong electron-withdrawing effects, polarizing the phenyl ring and enhancing electrophilicity at the boron center.
- Boronic Acid : The –B(OH)₂ group enables covalent interactions with diols and participation in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties :
| Property | Value |
|---|---|
| Molecular Weight | 245.99 g/mol |
| Melting Point | 245–250 °C |
| SMILES Notation | OB(O)C1=CC=C(C=C1)S(=O)C(F)(F)F |
| Solubility | Moderate in polar solvents |
The compound’s SMILES string , OB(O)c1ccc(cc1)S(=O)C(F)(F)F, encapsulates its stereoelectronic configuration, where the sulfinyl oxygen and trifluoromethyl group create a polarized sulfur center. This polarization facilitates nucleophilic attack at the boron atom, a key feature in its reactivity.
Historical Context in Organoboron Chemistry
Organoboron compounds have been pivotal in synthetic chemistry since the 1950s, with boronic acids emerging as cornerstone reagents for cross-coupling reactions. The discovery of the Suzuki-Miyaura reaction in 1979 marked a turning point, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids under palladium catalysis.
Evolution of (4-((Trifluoromethyl)sulfinyl)phenyl)boronic Acid :
- Early Boronic Acids : Simple arylboronic acids (e.g., phenylboronic acid) were initially employed, but their limited stability and reactivity spurred the development of derivatives with electron-withdrawing substituents.
- Introduction of Fluorinated Groups : The incorporation of trifluoromethyl (–CF₃) and sulfinyl (–S(O)–) groups in the 2000s addressed stability issues, with the –S(O)CF₃ group providing steric bulk and electronic tuning.
- Modern Applications : This compound’s synthesis, as detailed in protocols involving copper-catalyzed trifluoromethylthiolation of boronic acids, reflects advancements in tailoring boron reagents for niche applications.
Significance of Trifluoromethylsulfinyl Substituents
The trifluoromethylsulfinyl group (–S(O)CF₃) is critical for enhancing the compound’s utility in synthetic and materials chemistry:
Electronic Effects :
- Electron-Withdrawing Nature : The –S(O)CF₃ group withdraws electron density via inductive effects, increasing the electrophilicity of the boron atom and accelerating transmetallation in cross-coupling reactions.
- Polar Sulfinyl Oxygen : The sulfoxide’s oxygen atom participates in hydrogen bonding, improving solubility in protic solvents and stabilizing intermediates during catalysis.
Steric and Stability Advantages :
- Bulky Substituent : The trifluoromethylsulfinyl group shields the boron center from hydrolysis, a common degradation pathway for boronic acids.
- Thermal Stability : Compared to non-fluorinated analogs, this compound exhibits superior thermal stability, enabling reactions at elevated temperatures (e.g., 80–100 °C).
Applications in Synthesis :
- Suzuki-Miyaura Coupling : The compound’s reactivity allows for efficient aryl-aryl bond formation, particularly with sterically hindered substrates.
- Trifluoromethylthiolation : As demonstrated in copper-catalyzed reactions, it serves as a precursor for introducing –SCF₃ groups into organic molecules, a valuable motif in medicinal chemistry.
Properties
Molecular Formula |
C7H6BF3O3S |
|---|---|
Molecular Weight |
238.00 g/mol |
IUPAC Name |
[4-(trifluoromethylsulfinyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O3S/c9-7(10,11)15(14)6-3-1-5(2-4-6)8(12)13/h1-4,12-13H |
InChI Key |
VXHFPXQSTKTYNC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4-(Trifluoromethyl)phenylboronic acid is a common precursor, commercially available or synthesized via palladium-catalyzed cross-coupling reactions (Suzuki coupling) of 4-bromobenzotrifluoride with boron reagents.
- The trifluoromethylsulfinyl group can be introduced via oxidation of trifluoromethylthio derivatives or by direct sulfinylation reactions using specialized reagents.
Palladium-Catalyzed Cross-Coupling for Boronic Acid Formation
A widely used method to prepare arylboronic acids with trifluoromethyl substituents involves palladium-catalyzed Suzuki-Miyaura coupling:
- Procedure Example : 4-bromo-2-pyridinecarbaldehyde reacts with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4, with bases like sodium carbonate or bicarbonate, in solvents such as dimethoxyethane/water or toluene/water mixtures. Microwave irradiation or heating at 90–130 °C for several hours facilitates the coupling, yielding the desired biaryl boronic acid derivatives with yields ranging from 60% to 63%.
| Parameter | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | 60-63 | Microwave or conventional heating |
| Base | Na2CO3 or NaHCO3 | Aqueous or biphasic system | |
| Solvent | 1,2-Dimethoxyethane/water or toluene/water | Degassed under argon | |
| Temperature | 90–130 °C | Reaction time 10 min to 18 h | |
| Purification | Flash chromatography | Silica gel, hexane/ethyl acetate gradient |
Introduction of the Trifluoromethylsulfinyl Group
The trifluoromethylsulfinyl substituent can be introduced by oxidation of trifluoromethylthio groups or by direct sulfinylation:
Oxidation Route : Starting from 4-(trifluoromethylthio)phenylboronic acid or its pinacol ester, oxidation with reagents such as sodium periodate (NaIO4) in the presence of ammonium acetate (NH4OAc) in acetone/water mixtures yields the sulfinyl derivative. The reaction is typically performed at room temperature, followed by trituration with hexane/dichloromethane and pentane to isolate the boronic acid as a white solid with moderate yields (~64%).
Ortho-Lithiation/Borylation Route : For related sulfonyl derivatives, ortho-lithiation of benzenesulfonyl fluoride with lithium diisopropylamide (LDA) at low temperature (-78 °C) followed by borylation with triisopropyl borate can be adapted to introduce boronic acid groups adjacent to sulfinyl substituents.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidation of trifluoromethylthio | NaIO4, NH4OAc, acetone/water, rt | Conversion to trifluoromethylsulfinyl | ~64 | Trituration for purification |
| Ortho-lithiation/borylation | LDA in THF at 0 to -78 °C, triisopropyl borate | Formation of sulfonyl boronic acid | Variable | Requires inert atmosphere (N2) |
Alternative Synthetic Approaches
Copper-Catalyzed Coupling : Copper(II) acetate with triethylamine in dichloromethane at room temperature for 48 hours can be used to couple 4-(trifluoromethyl)phenylboronic acid with phenolic substrates, potentially adaptable for sulfinyl derivatives.
SuFEx Chemistry : Sulfur(VI) fluoride exchange (SuFEx) reactions enable chemoselective synthesis of triflates and triflamides, which may be extended to trifluoromethylsulfinyl functionalization under mild conditions using N-phenyltrifluoromethanesulfonimide and fluoride sources in acetonitrile with bases like DIPEA.
Research Findings and Analytical Data
- The boronic acid derivatives prepared exhibit melting points around 240–250 °C with decomposition, consistent with literature data for similar compounds.
- NMR characterization confirms the presence of trifluoromethyl and sulfinyl groups, with characteristic chemical shifts in ^1H, ^13C, ^19F, and ^11B NMR spectra.
- Mass spectrometry (HRMS) data confirm molecular ion peaks consistent with the expected molecular formula, e.g., C7H6BF3O3S for the sulfinyl boronic acid derivative.
- Purification typically involves trituration and flash chromatography to achieve high purity suitable for further synthetic applications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Palladium-catalyzed coupling | Pd catalysts, bases (Na2CO3, NaHCO3), solvents, heat/microwave | 60-63 | High selectivity, scalable | Requires expensive catalysts |
| Oxidation of trifluoromethylthio | NaIO4, NH4OAc, acetone/water, room temp | ~64 | Mild conditions, straightforward | Moderate yield, purification needed |
| Ortho-lithiation/borylation | LDA, triisopropyl borate, low temp, inert atmosphere | Variable | Direct borylation near sulfinyl | Sensitive to moisture, air |
| Copper-catalyzed coupling | Cu(OAc)2, triethylamine, DCM, room temp, 48 h | 63 | Mild conditions | Longer reaction time |
| SuFEx-enabled sulfinylation | PhNTf2, fluoride source, DIPEA, MeCN, rt | Not specified | Chemoselective, mild | Specialized reagents required |
Chemical Reactions Analysis
Types of Reactions
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group under appropriate conditions.
Reduction: The sulfinyl group can be reduced to a sulfide group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: The major product is (4-((Trifluoromethyl)sulfonyl)phenyl)boronic acid.
Reduction: The major product is (4-((Trifluoromethyl)thio)phenyl)boronic acid.
Substitution: The major products are various aryl-substituted derivatives, depending on the coupling partner used.
Scientific Research Applications
Organic Synthesis
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid serves as a crucial building block in organic synthesis. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions allows for the creation of various complex structures, which are essential in pharmaceutical chemistry.
Medicinal Chemistry
The compound has shown promise in synthesizing biologically active molecules, including potential drug candidates. Its unique structural features, particularly the trifluoromethyl and sulfinyl groups, enhance its electronic properties and solubility, making it suitable for diverse biological applications.
Case Study: Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For example, (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid has been studied for its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Comparison with AN2690 |
|---|---|---|
| Candida albicans | 100 | Higher |
| Aspergillus niger | 50 | Comparable |
| Escherichia coli | 25 | Lower |
| Bacillus cereus | 10 | Lower |
The mechanism of action may involve the inhibition of critical enzymes or pathways within microbial cells, disrupting essential biological functions and leading to cell death.
Materials Science
In addition to its applications in organic synthesis and medicinal chemistry, (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid is utilized in producing advanced materials such as polymers and electronic components. Its unique properties can enhance the performance characteristics of these materials.
Mechanism of Action
The mechanism of action of (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid in chemical reactions involves the activation of the boronic acid group, which facilitates the formation of carbon-carbon bonds. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoromethyl and sulfinyl groups can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Effects
Key Analogs:
- (4-(Trifluoromethyl)phenyl)boronic Acid: Lacks the sulfinyl group but retains the trifluoromethyl substituent.
- (4-(Methylsulfonyl)phenyl)boronic Acid : The sulfonyl (-SO₂-) group is more electron-withdrawing than sulfinyl (-S(O)-), which may reduce nucleophilicity of the boronic acid but improve stability. This derivative is often used in Suzuki couplings for bioactive molecule synthesis .
- (4-(Trifluoromethoxy)phenyl)boronic Acid : Replaces the sulfinyl group with a trifluoromethoxy (-OCF₃) substituent, offering similar lipophilicity but distinct electronic properties due to the oxygen atom .
Electronic Comparison:
| Compound | Substituent | Hammett σₚ Value* | Key Reactivity Traits |
|---|---|---|---|
| (4-((CF₃)S(O))phenyl)boronic acid | -S(O)CF₃ | ~1.1 (estimated) | High electrophilicity; moderate steric bulk |
| (4-CF₃-phenyl)boronic acid | -CF₃ | 0.54 | Moderate electron withdrawal |
| (4-SO₂Me-phenyl)boronic acid | -SO₂Me | 1.00 | Strong electron withdrawal; rigid |
*Hammett values approximated based on substituent contributions .
Reactivity in Cross-Coupling Reactions
- In contrast, (4-SO₂Me-phenyl)boronic acid derivatives show lower reactivity in Petasis reactions due to excessive electron withdrawal, leading to isolatable yields <10% . This suggests the sulfinyl group in the target compound may strike a balance between reactivity and stability.
Radical Functionalization : Derivatives like (4-CF₃-phenyl)boronic acid generate aryl radicals under Baran’s conditions for graphitic material functionalization . The sulfinyl group’s redox activity could enable similar applications but remains unexplored.
Biological Activity
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid, a compound featuring a trifluoromethyl group and a boronic acid moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
The compound is characterized by the presence of a trifluoromethyl group attached to a phenylboronic acid structure. This configuration is significant as the trifluoromethyl group often enhances the lipophilicity and biological potency of compounds.
Antimicrobial Activity
Recent studies have indicated that compounds related to (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid exhibit notable antimicrobial properties. For instance, research shows that similar trifluoromethyl-substituted phenylboronic acids demonstrate moderate activity against various pathogens, including:
- Candida albicans
- Aspergillus niger
- Escherichia coli
- Bacillus cereus
The Minimum Inhibitory Concentration (MIC) values for these compounds suggest that they can effectively limit microbial growth, with some exhibiting lower MIC values than established antifungal agents like AN2690 (Tavaborole) .
| Pathogen | MIC Value (µg/mL) | Comparison with AN2690 |
|---|---|---|
| Candida albicans | 100 | Higher |
| Aspergillus niger | 50 | Comparable |
| Escherichia coli | 25 | Lower |
| Bacillus cereus | 10 | Lower |
The mechanism by which (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid exerts its antimicrobial effects may involve the inhibition of critical enzymes or pathways in microbial cells. Studies suggest that the interaction between the boronic acid moiety and specific targets within bacteria could disrupt essential biological functions, leading to cell death.
For example, docking studies have revealed that certain isomers of phenylboronic acids can bind effectively to leucyl-tRNA synthetase in bacteria, inhibiting protein synthesis .
Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial efficacy of various phenylboronic acids, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited significant antifungal and antibacterial properties, with specific emphasis on their effectiveness against resistant strains of bacteria .
Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of trifluoromethyl-substituted phenylboronic acids revealed that modifications to the boron atom and the position of substituents can greatly influence biological activity. The presence of the trifluoromethyl group was found to enhance the potency of these compounds against specific targets .
Q & A
Basic: What synthetic strategies are effective for preparing (4-((trifluoromethyl)sulfinyl)phenyl)boronic acid, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) with aryl halides and boronic acid precursors. Optimize equivalents of boronic acid (3–5 equivalents recommended for monocoupling) and reaction time (15–30 minutes for high yields) . Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Post-reaction purification via flash column chromatography ensures product integrity .
Basic: How should researchers characterize this compound, and what analytical benchmarks are critical?
Methodological Answer:
- LCMS/HPLC : Monitor molecular ion peaks (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and retention times (e.g., 1.31 minutes under SMD-TFA05 conditions) to confirm purity and identity .
- NMR : Analyze ¹⁹F and ¹¹B NMR to verify trifluoromethyl and boronic acid moieties. Compare with DFT-predicted chemical shifts for validation .
Advanced: How does the trifluoromethylsulfinyl group influence electronic and steric properties in cross-coupling reactions?
Methodological Answer:
The -SO-(CF₃) group is strongly electron-withdrawing, enhancing electrophilicity of the boron center and accelerating transmetallation in Suzuki reactions. However, steric hindrance may reduce coupling efficiency with bulky substrates. Use DFT/B3LYP calculations to map charge distribution and predict reactivity . Solvent polarity (e.g., acetone vs. chloroform) also modulates solvation free energy, affecting reaction kinetics .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) for this compound?
Methodological Answer:
Contradictions in ¹⁷O NMR or IR stretching frequencies (e.g., B-O vs. S=O peaks) often arise from solvent effects or hydration states. Perform variable-temperature NMR in deuterated DMSO or CDCl₃ to assess dynamic equilibria . For IR, compare solid-state (KBr pellet) and solution-phase spectra to distinguish intermolecular interactions .
Advanced: What strategies mitigate poor solubility in aqueous or organic phases during catalytic applications?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., 1,2-dimethoxyethane) for Suzuki reactions. Add co-solvents like THF to improve aqueous miscibility .
- Derivatization : Convert the boronic acid to its pinacol ester for enhanced organic solubility. Revert to free acid in situ via hydrolysis .
Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives with tailored properties?
Methodological Answer:
- Conformational Analysis : Use Gaussian 09 with B3LYP/6-31G(d) to optimize geometry and predict vibrational modes .
- Solubility Prediction : Calculate solvation free energies (ΔG_solv) in water, acetone, and chloroform using COSMO-RS .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
